Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate
Overview
Description
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate is a complex organic compound that features a combination of dicyclohexylamine and a benzyloxycarbonyl-protected amino acid derivative
Scientific Research Applications
Heterocyclic Compound Synthesis
Dicyclohexylamine derivatives have been utilized in the synthesis of novel heterocyclic compounds. Notable methods include reactions involving 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates, contributing to the field of organic chemistry and materials science (Rajkumar, Suman, & Raju, 2015).
Linker Systems in Solid Phase Synthesis
In solid phase synthesis, dicyclohexylamine-based systems have been developed as oxidatively activated safety catch linkers. These linkers are crucial for reaction monitoring and optimization, facilitating the synthesis of a variety of chemical compounds, including phenol derivatives (Davies et al., 2008).
Mechanism of Action
Target of Action
The primary target of Z-TLE-OH DCHA is the synthesis of Boc derivatives of amino acids . The compound plays a crucial role in the formation of these derivatives, which are essential components in various biochemical reactions.
Mode of Action
Z-TLE-OH DCHA interacts with its targets through a process known as reductive amination . This process involves the conversion of carbonyl compounds into primary amines, with Z-TLE-OH DCHA serving as a key reagent. The compound’s unique structure allows it to facilitate this conversion efficiently, leading to the formation of the desired product .
Biochemical Pathways
The action of Z-TLE-OH DCHA affects several biochemical pathways. Primarily, it influences the synthesis of Boc derivatives of amino acids, which are involved in numerous cellular processes . These derivatives play a crucial role in protein synthesis and metabolism, making Z-TLE-OH DCHA an important compound in biochemistry.
Pharmacokinetics
Given its role in the synthesis of boc derivatives of amino acids, it can be inferred that the compound has a significant impact on bioavailability .
Result of Action
The primary result of Z-TLE-OH DCHA’s action is the efficient synthesis of Boc derivatives of amino acids . These derivatives are essential for various biochemical reactions, contributing to the overall functioning of cells and organisms.
Action Environment
The action of Z-TLE-OH DCHA can be influenced by various environmental factors. For instance, the efficiency of the reductive amination process can be affected by conditions such as temperature, pH, and the presence of other compounds . Therefore, it’s crucial to optimize these conditions to ensure the effective action of Z-TLE-OH DCHA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate typically involves the following steps:
Protection of the amino group: The amino group of the amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) to form the benzyloxycarbonyl-protected amino acid.
Esterification: The protected amino acid is then esterified with 3,3-dimethylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Amine coupling: Finally, dicyclohexylamine is coupled to the esterified product under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine sites.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (HCl).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Deprotection: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVHEFCADXTNTP-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585045 | |
Record name | N-[(Benzyloxy)carbonyl]-3-methyl-L-valine - N-cyclohexylcyclohexanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62965-37-1 | |
Record name | L-Valine, 3-methyl-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62965-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Benzyloxy)carbonyl]-3-methyl-L-valine - N-cyclohexylcyclohexanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, 3-methyl-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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